molecular formula C8H6ClF3O B1402129 1-Chloro-3-methyl-2-(trifluoromethoxy)benzene CAS No. 1404194-51-9

1-Chloro-3-methyl-2-(trifluoromethoxy)benzene

Cat. No.: B1402129
CAS No.: 1404194-51-9
M. Wt: 210.58 g/mol
InChI Key: KKJCPAAYJCDJRR-UHFFFAOYSA-N
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Description

1-Chloro-3-methyl-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a trifluoromethoxide ion reacts with a chloromethylbenzene precursor under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes that allow for better control over reaction parameters and higher yields. Catalytic methods using transition metal catalysts may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-methyl-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Scientific Research Applications

1-Chloro-3-methyl-2-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-3-methyl-2-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The chlorine and methyl groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-methyl-2-(trifluoromethoxy)benzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. The trifluoromethoxy group, in particular, is known for its electron-withdrawing effects and ability to enhance the compound’s stability and reactivity in various chemical reactions .

Properties

IUPAC Name

1-chloro-3-methyl-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-5-3-2-4-6(9)7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJCPAAYJCDJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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